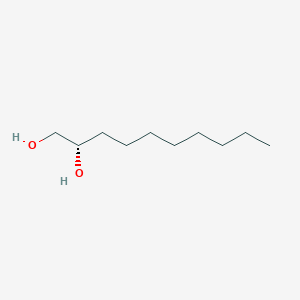

(S)-1,2-Decanediol

Description

BenchChem offers high-quality (S)-1,2-Decanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1,2-Decanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-decane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRSBDQINUMTIF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369963 | |

| Record name | (S)-1,2-DECANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84276-14-2 | |

| Record name | (S)-1,2-DECANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-1,2-Decanediol physical and chemical properties

This guide serves as a technical monograph on (S)-1,2-Decanediol , a chiral amphiphilic diol increasingly pivotal in dermatological therapeutics and cosmetic preservation systems.

Stereochemical Properties, Synthesis, and Application Vectors

Physicochemical Characterization

(S)-1,2-Decanediol is the levorotatory enantiomer of the vicinal diol 1,2-decanediol. Unlike its racemic counterpart, which is a 1:1 mixture of (R) and (S) forms, the pure (S)-enantiomer exhibits distinct interaction profiles with chiral biological membranes, influencing its efficacy as a penetration enhancer and antimicrobial agent.

Table 1: Comparative Physicochemical Profile

| Property | (S)-1,2-Decanediol | Racemic 1,2-Decanediol | Notes |

| CAS Number | 84276-14-2 | 1119-86-4 | Essential for regulatory filing. |

| Molecular Formula | C₁₀H₂₂O₂ | C₁₀H₂₂O₂ | |

| Molecular Weight | 174.28 g/mol | 174.28 g/mol | |

| Appearance | White crystalline solid | White waxy powder/solid | |

| Melting Point | 48–50 °C | 48–50 °C | Enantiomers often share MP with conglomerate racemates. |

| Boiling Point | ~255 °C | 255 °C | |

| Solubility (Water) | ~0.6 g/L (Poor) | ~0.6 g/L (Poor) | Amphiphilic nature limits aqueous solubility. |

| Solubility (Organic) | High (Ethanol, Glycols) | High (Ethanol, Glycols) | Soluble in cosmetic esters and alcohols. |

| LogP (Oct/Water) | ~2.09 | ~2.09 | Indicates moderate lipophilicity; ideal for membrane insertion. |

| Optical Rotation | [α]₂₀D < 0° (Levorotatory) | 0° | Specific rotation is negative in methanol/ethanol. |

Key Insight – Amphiphilicity: The molecule possesses a polar "head" (vicinal hydroxyls at C1, C2) and a hydrophobic "tail" (C3–C10 octyl chain). This structure is critical for its ability to intercalate into the lipid bilayer of microbial cell walls.

Synthetic Pathways & Manufacturing

Production of high-purity (S)-1,2-Decanediol requires asymmetric catalysis. Two primary routes dominate the field: Hydrolytic Kinetic Resolution (HKR) and Sharpless Asymmetric Dihydroxylation .

Method A: Hydrolytic Kinetic Resolution (HKR)

Developed by Jacobsen et al., this method uses a chiral Cobalt-Salen catalyst to selectively hydrolyze the (S)-enantiomer of a racemic epoxide into the desired (S)-diol, leaving the (R)-epoxide intact.[1]

-

Precursor: Racemic 1,2-epoxydecane.

-

Catalyst: (S,S)-(salen)Co(III)(OAc).

-

Mechanism: The catalyst cooperatively activates both the epoxide and the water nucleophile. The (S)-epoxide matches the chiral pocket of the (S,S)-catalyst, undergoing rapid hydrolysis.

Method B: Sharpless Asymmetric Dihydroxylation

A direct synthesis from the alkene precursor using osmium tetroxide and a chiral ligand.

-

Precursor: 1-Decene.

-

Reagent: AD-mix-α (contains (DHQ)₂PHAL ligand).

-

Selectivity: AD-mix-α blocks the "top" face of the alkene, forcing hydroxylation from the bottom, yielding the (S)-diol.

Visualization: Synthetic Workflow (HKR Route)

Figure 1: The Jacobsen HKR pathway selectively converts the (S)-epoxide into (S)-1,2-Decanediol using a chiral Cobalt catalyst.

Chemical Reactivity & Stability

(S)-1,2-Decanediol is chemically stable under standard storage conditions but exhibits specific reactivity profiles relevant to formulation:

-

Oxidation: The primary hydroxyl group (C1) is susceptible to oxidation to an aldehyde (and subsequently carboxylic acid), while the secondary hydroxyl (C2) oxidizes to a ketone. Strong oxidants (e.g., permanganate) will cleave the C1-C2 bond, yielding nonanoic acid.

-

Esterification: Both hydroxyl groups can be esterified. However, the primary hydroxyl is sterically less hindered and reacts faster. This is useful for creating prodrugs or modifying solubility (e.g., 1-O-acyl derivatives).

-

Acetal Formation: Reaction with aldehydes/ketones protects the diol as a cyclic acetal (dioxolane), a common strategy in multi-step synthesis to protect the chiral center.

Biological Activity & Mechanism of Action

The efficacy of (S)-1,2-Decanediol as an antimicrobial booster is driven by its amphiphilic membrane disruption mechanism.

Mechanism of Action (MoA)

-

Adsorption: The hydrophobic octyl tail adsorbs onto the bacterial cell wall.

-

Insertion: The molecule inserts into the lipid bilayer. The C10 chain length is optimal for disrupting the packing of membrane phospholipids without being too hydrophobic to be insoluble.

-

Fluidization & Leakage: The insertion increases membrane fluidity and permeability. This causes the leakage of intracellular ions (K⁺) and ATP, leading to metabolic collapse.

-

Synergy: By compromising the barrier function, it allows other preservatives (e.g., phenoxyethanol, parabens) to enter the cell more easily, lowering their required Minimum Inhibitory Concentration (MIC).

Visualization: Membrane Disruption Pathway

Figure 2: Step-wise mechanism of bacterial inactivation via membrane fluidization and permeability alteration.

Pharmaceutical & Cosmetic Applications

1. Transdermal Penetration Enhancer

(S)-1,2-Decanediol modifies the stratum corneum lipid organization. By fluidizing the intercellular lipids, it reversibly decreases the barrier resistance, allowing active pharmaceutical ingredients (APIs) to penetrate deeper into the dermis.

-

Application: Topical delivery of NSAIDs, corticosteroids, and anti-acne actives.

2. Antimicrobial Preservative Booster

It is highly effective against Propionibacterium acnes (acne-causing) and Malassezia species (dandruff-causing).

-

Dosage: Typically used at 0.5% – 1.0% w/w.

-

Advantage:[2][3][4] Allows for "preservative-free" claims by reducing the load of traditional, controversial preservatives.

3. Moisturizing Agent

The vicinal diol structure binds water molecules via hydrogen bonding, providing humectancy while the alkyl chain reduces transepidermal water loss (TEWL) by reinforcing the lipid barrier (paradoxically acting as both disruptor for penetration and occlusive for hydration depending on concentration and formulation phase).

Safety & Toxicology

Based on Cosmetic Ingredient Review (CIR) data for 1,2-alkanediols:

-

Skin Irritation: Non-irritating to slightly irritating at concentrations up to 5%.

-

Sensitization: Low potential for sensitization. Not classified as a skin sensitizer.

-

Ocular Irritation: Potential for mild eye irritation; formulations should be buffered.

-

Mutagenicity: Non-mutagenic (Ames test negative).

References

-

Jacobsen, E. N. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes." Journal of the American Chemical Society.[5]

-

Cosmetic Ingredient Review (CIR). (2018). "Safety Assessment of Alkane Diols as Used in Cosmetics." International Journal of Toxicology.

-

Okukawa, M., et al. (2019).[6] "Antibacterial Activity of 1,2-Alkanediol Against Staphylococcus aureus and Staphylococcus epidermidis." Journal of Oleo Science.

-

Santa Cruz Biotechnology. "(S)-(-)-1,2-Decanediol Product Data Sheet." SCBT Catalog.

-

PubChem. "1,2-Decanediol (Compound)." National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (S)-1,2-Decanediol (CAS 84276-14-2)

High-Purity Chiral Synthon & Bioactive Agent [1]

Executive Summary

(S)-1,2-Decanediol (CAS 84276-14-2) is a high-value chiral vicinal diol distinguished by its specific stereochemistry and amphiphilic C10 chain.[1] Unlike its racemic counterpart—widely used as a cosmetic preservative—the (S)-enantiomer serves as a critical chiral building block in the synthesis of enantiopure pharmaceuticals, ferroelectric liquid crystals, and pheromones.

This guide addresses the needs of drug development professionals requiring high enantiomeric excess (ee >99%) and rigorous characterization. It details the Hydrolytic Kinetic Resolution (HKR) manufacturing protocol, validates antimicrobial mechanisms of action, and establishes a self-validating quality control workflow.

Part 1: Chemical Identity & Stereochemical Significance

The biological and chemical utility of (S)-1,2-Decanediol stems from its absolute configuration. In drug development, the "chiral switch" trend necessitates the use of single enantiomers to mitigate off-target toxicity and maximize efficacy.

Physicochemical Profile

| Parameter | Value | Relevance |

| CAS Number | 84276-14-2 | Specific to the (S)-isomer.[1][2][3] |

| Molecular Formula | C₁₀H₂₂O₂ | Vicinal diol functionality.[1] |

| Molecular Weight | 174.28 g/mol | Low MW, suitable for fragment-based drug design. |

| Appearance | White crystalline powder | High purity indicator (liquids often imply impurities/racemates). |

| Melting Point | 48–50 °C | Solid handling facilitates weighing and dispensing. |

| LogP | ~2.38 | Lipophilic tail allows membrane intercalation; Hydrophilic head allows solubility. |

| Chirality | (S)-Configuration | Precursor for (S)-epoxides and chiral ligands. |

The "Chiral Pool" Advantage

(S)-1,2-Decanediol functions as a versatile "chiral pool" molecule. Through selective activation of the primary or secondary hydroxyl group, it can be converted into:

-

(S)-1,2-Epoxydecane: Via cyclodehydration (Mitsunobu conditions).

-

Chiral Ligands: For asymmetric catalysis.

-

Pheromones: Many insect pheromones possess a 1,2-diol or epoxide motif with strict stereochemical requirements.

Part 2: Synthesis & Manufacturing (The HKR Protocol)

While asymmetric dihydroxylation (Sharpless) is possible, the industrial "Gold Standard" for producing terminal aliphatic diols with high ee is the Jacobsen Hydrolytic Kinetic Resolution (HKR) . This method uses a chiral Cobalt-Salen catalyst to selectively hydrolyze the (S)-enantiomer of a racemic epoxide, or in this case, to resolve the epoxide to yield the diol.[4][5][6]

Core Logic: The (S,S)-Co-Salen complex preferentially catalyzes the hydration of the (S)-epoxide, yielding (S)-1,2-decanediol with high enantiomeric excess.

Experimental Workflow: HKR of 1,2-Epoxydecane

Note: To obtain (S)-1,2-decanediol, one typically hydrolyzes racemic 1,2-epoxydecane using (S,S)-Co-Salen catalyst. The catalyst selectively hydrates the (S)-epoxide to the (S)-diol, leaving the (R)-epoxide unreacted.

Reagents:

-

Racemic 1,2-Epoxydecane (Start Material)

-

(S,S)-Co-Salen Catalyst (Jacobsen’s Catalyst)

-

Acetic Acid (Co-catalyst/Activator)

-

Water (0.55 equivalents relative to racemate)

-

THF (Solvent - optional, often run neat)

Step-by-Step Protocol:

-

Catalyst Activation: Dissolve (S,S)-Co-Salen precatalyst (0.5 mol%) in CH₂Cl₂. Add acetic acid (2 equiv relative to catalyst) and stir open to air for 30 min to generate the active Co(III) species. Evaporate solvent/excess acid.

-

Reaction Setup: Add racemic 1,2-epoxydecane to the activated catalyst.

-

Controlled Hydrolysis: Cool to 0°C. Slowly add water (0.55 equiv) dropwise. Crucial: Slow addition prevents non-selective background hydrolysis.

-

Resolution: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

-

Separation:

-

The reaction mixture now contains (S)-1,2-Decanediol (polar) and unreacted (R)-1,2-Epoxydecane (non-polar).

-

Distillation: Distill off the unreacted (R)-epoxide (lower BP).

-

Recrystallization: The remaining residue is crude (S)-1,2-Decanediol. Recrystallize from hexanes/ethyl acetate to achieve >99% ee.

-

Workflow Diagram (DOT)

Caption: Hydrolytic Kinetic Resolution (HKR) pathway separating racemic epoxide into (S)-diol and (R)-epoxide.

Part 3: Pharmaceutical & Biomedical Applications[7][8][9]

Mechanism of Action: Membrane Disruption

(S)-1,2-Decanediol exhibits potent antimicrobial activity, particularly against Staphylococcus aureus and Propionibacterium acnes.

-

Mechanism: The amphiphilic structure allows the C10 alkane tail to intercalate into the bacterial lipid bilayer, while the vicinal diol headgroup disrupts hydrogen bonding networks at the membrane surface. This increases membrane fluidity and permeability, leading to leakage of intracellular contents (K+ ions, ATP).

-

Chiral Specificity: While membrane disruption is largely physicochemical, the (S)-isomer often shows differential binding affinities to specific membrane proteins or enzymes compared to the racemate, potentially lowering the Minimum Inhibitory Concentration (MIC).

Transdermal Drug Delivery

In formulation science, 1,2-decanediol acts as a penetration enhancer .

-

Action: It reversibly alters the barrier function of the stratum corneum.

-

Utility: Co-formulation with high-MW active pharmaceutical ingredients (APIs) to facilitate transdermal absorption.

Biological Interaction Map (DOT)

Caption: Dual mechanism of action: non-specific membrane disruption and specific chiral receptor modulation.

Part 4: Analytical Characterization (Self-Validating System)

To ensure the integrity of the (S)-isomer, a robust analytical method is required. Relying solely on optical rotation is insufficient due to the low specific rotation of aliphatic diols.

Validated HPLC Protocol for Enantiomeric Excess

-

Column: Chiralcel OD-H or Lux Amylose-2 (Polysaccharide-based).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI).

-

Derivatization (Recommended): If UV detection is poor, derivatize with (R)-Mosher's Acid Chloride . The resulting diastereomeric esters are easily separated and detected by standard HPLC or ¹H-NMR.

Acceptance Criteria (Stop/Go)

| Test | Method | Specification | Action if Failed |

| Identity | ¹H-NMR (CDCl₃) | Conforms to structure | Check for solvent peaks/impurities. |

| Purity (Chemical) | GC-FID | > 98.0% | Recrystallize (Hexanes). |

| Purity (Chiral) | Chiral HPLC | > 99.0% ee | Reprocess via HKR or recrystallize. |

| Water Content | Karl Fischer | < 0.5% | Dry under vacuum over P₂O₅. |

Part 5: Safety & Handling

-

GHS Classification: Warning.

-

Hazards: H319 (Causes serious eye irritation). H315 (Causes skin irritation).[3]

-

Handling: Use nitrile gloves and safety goggles. While not highly toxic, the compound is a penetration enhancer; avoid handling with bare hands as it may facilitate the absorption of other contaminants on the skin.

-

Storage: Store at room temperature, kept dry. Hygroscopic tendency is low but moisture can affect precise weighing.

References

-

Jacobsen, E. N., et al. (2002).[7] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society.[7][8]

-

Okukawa, M., et al. (2019).[9] "Antibacterial Activity of 1,2-Alkanediol Against Staphylococcus aureus and Staphylococcus epidermidis." Journal of Oleo Science.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 79141, 1,2-Decanediol." PubChem.

-

Larrow, J. F., & Jacobsen, E. N. (2004).[7] "(S,S)-Salen-Co-Catalyzed Hydrolytic Kinetic Resolution of Epoxides." Organic Syntheses.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (2S)-decane-1,2-diol84276-14-2,Purity96%_Shenzhen Regent Biochemistry Technology CO., Ltd. [molbase.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 1,2-Decanediol | 1119-86-4 [chemicalbook.com]

- 9. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-1,2-Decanediol molecular weight and formula

High-Purity Synthesis, Characterization, and Bioactive Mechanisms

Executive Summary

(S)-1,2-Decanediol (C₁₀H₂₂O₂) is a chiral vicinal diol of increasing significance in pharmaceutical development and advanced dermatological formulations. Unlike its racemic counterpart, the (S)-enantiomer offers specific stereochemical interactions that are critical for asymmetric synthesis intermediates and targeted antimicrobial activity. This guide outlines the physicochemical profile, a validated enantioselective synthesis protocol via Hydrolytic Kinetic Resolution (HKR), and the molecular mechanism of action for this amphiphilic agent.

Physicochemical Profile

The following data establishes the baseline identity for (S)-1,2-Decanediol. Note that while the molecular weight and formula are identical to the racemate, the CAS number and optical properties are distinct.

| Parameter | Specification | Notes |

| IUPAC Name | (2S)-Decane-1,2-diol | |

| Molecular Formula | C₁₀H₂₂O₂ | |

| Molecular Weight | 174.28 g/mol | Calculated based on standard atomic weights (C: 12.01, H: 1.008, O: 16.00).[1][2][3][4][5][6] |

| CAS Number | 84276-14-2 | Specific to the (S)-isomer. (Generic/Racemic: 1119-86-4).[2][7] |

| Physical State | White crystalline solid | Hygroscopic; store under inert gas.[2] |

| Melting Point | 48–50 °C | Sharp melting point indicates high purity. |

| Solubility | Amphiphilic | Soluble in alcohols (ethanol, methanol), DMSO; limited solubility in water (~0.6 g/L). |

| LogP | ~2.4 – 2.9 | Indicates moderate lipophilicity, facilitating membrane penetration. |

Enantioselective Synthesis: Hydrolytic Kinetic Resolution (HKR)

Expert Insight: Direct hydroxylation of 1-decene often yields a racemate. To obtain high enantiomeric excess (ee >99%) of the (S)-isomer, the Jacobsen Hydrolytic Kinetic Resolution (HKR) of the terminal epoxide is the industry-standard protocol. This method exploits the difference in reaction rates between enantiomers when catalyzed by a chiral Cobalt-Salen complex.[8]

2.1. Reaction Logic

The HKR uses a chiral (Salen)Co(III) catalyst to selectively hydrate the (S)-enantiomer of a racemic epoxide mixture (1,2-decene oxide) into the desired (S)-1,2-diol, leaving the (R)-epoxide unreacted.[9] This "kinetic resolution" is self-validating: as the reaction proceeds, the ee of the product increases.

2.2. Validated Experimental Protocol

-

Precursor: Racemic 1,2-decene oxide.

-

Catalyst: (S,S)-(Salen)Co(OAc) complex (0.5 mol%).

-

Reagent: Water (0.55 equivalents relative to epoxide).

Step-by-Step Methodology:

-

Catalyst Activation: Dissolve the (S,S)-(Salen)Co(II) precursor in toluene. Add acetic acid (2 equiv) and allow to stir in open air for 1 hour to oxidize to the active Co(III)-OAc species. Evaporate solvent to obtain the brown solid catalyst.

-

Reaction Setup: In a flask, combine racemic 1,2-decene oxide (1.0 equiv) and the activated catalyst (0.005 equiv).

-

Initiation: Cool the mixture to 0°C. Slowly add water (0.55 equiv) dropwise. The reaction is exothermic; temperature control is critical to prevent non-selective background hydrolysis.

-

Resolution: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–24 hours.

-

Separation: The reaction mixture now contains (S)-1,2-decanediol (solid/polar) and unreacted (R)-1,2-decene oxide (liquid/non-polar).

-

Purification:

-

Add hexanes to the mixture. The diol will precipitate or form a distinct phase.

-

Filter or decant to remove the (R)-epoxide in the hexane layer.

-

Recrystallize the crude (S)-diol from ethyl acetate/hexanes to achieve >99% ee.

-

2.3. Synthesis Workflow Diagram

Figure 1: The Hydrolytic Kinetic Resolution (HKR) pathway. The chiral catalyst preferentially hydrates the (S)-epoxide, yielding the target diol while leaving the (R)-epoxide intact.

Mechanism of Action: Antimicrobial Activity

(S)-1,2-Decanediol is not merely a solvent; it is a functional active.[10] Its efficacy stems from its amphiphilic structure—a hydrophilic "head" (vicinal diol) and a lipophilic "tail" (C10 alkyl chain).

Mechanism:

-

Adsorption: The C10 chain partitions into the lipid bilayer of microbial cell membranes.

-

Disruption: The polar diol headgroup disturbs the hydration shell and hydrogen bonding network at the membrane surface.

-

Permeabilization: This steric and electrostatic disruption increases membrane fluidity, leading to leakage of intracellular ions (K+, Mg2+) and eventual cell death.

Why C10? Chain length is a trade-off. C8 (Octanediol) is more soluble but less disruptive. C12 (Dodecanediol) is highly disruptive but too insoluble to be bioavailable. C10 ((S)-1,2-Decanediol) sits in the "Goldilocks" zone of maximum potency within solubility limits.

3.1. Membrane Interaction Diagram

Figure 2: Mechanism of Action. The molecule acts as a membrane-active agent, compromising the integrity of the bacterial cell wall through amphiphilic insertion.

Analytical Characterization & Quality Control

To validate the synthesis of the (S)-enantiomer, standard NMR is insufficient as it cannot distinguish enantiomers. The following protocols are required:

1. Chiral HPLC (Gold Standard):

-

Column: Chiralcel OD-H or Chiralpak AD-H.

-

Mobile Phase: Hexane:Isopropanol (95:5).

-

Detection: UV at 210 nm (or Refractive Index if UV signal is weak due to lack of chromophores).

-

Success Criteria: The (S)-enantiomer should elute as a distinct peak. Integration should show >99% area compared to the (R)-enantiomer.

2. Polarimetry:

-

Instrument: Digital Polarimeter.

-

Conditions: 1% solution in Ethanol at 20°C (c=1, EtOH).

-

Note: While specific rotation

is a physical constant, it is concentration-dependent. Always compare against a certified reference standard of (S)-1,2-decanediol.

References

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[11] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science, 277(5328), 936–938.

-

Schaus, S. E., et al. (2002).[9] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes.[9][12][13] Journal of the American Chemical Society, 124(7), 1307–1315.[9]

-

PubChem Database. (2024). 1,2-Decanediol Compound Summary (CID 79141).[6] National Center for Biotechnology Information.

-

ChemicalBook. (2024). Product entry for (S)-1,2-Decanediol (CAS 84276-14-2).

-

Kubo, M., et al. (2021). Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus. Journal of Oleo Science.

Sources

- 1. DE10206759A1 - Use of 1,2-alkanediol mixture as an antimicrobial agent, e.g. for treating body odor, acne or mycoses or preserving perishable products - Google Patents [patents.google.com]

- 2. 1,2-Decanediol | 1119-86-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Buy (S)-(+)-1,2-Propanediol | 4254-15-3 [smolecule.com]

- 4. 1,2-Decanediol CAS#: 1119-86-4 [m.chemicalbook.com]

- 5. Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2-Decanediol | C10H22O2 | CID 79141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2-Decanediol | 1119-86-4 [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. stem.elearning.unipd.it [stem.elearning.unipd.it]

Technical Guide: Spectroscopic Characterization of (S)-1,2-Decanediol

Executive Summary

(S)-1,2-Decanediol (CAS: 87828-36-2) is a high-value chiral vicinal diol increasingly utilized in transdermal drug delivery systems and advanced cosmetic formulations due to its amphiphilic nature and antimicrobial boosting properties. Unlike its racemic counterpart, the (S)-enantiomer offers specific stereochemical interactions that can influence formulation stability and bioavailability.

This guide provides a definitive reference for the spectroscopic identification and quality control of (S)-1,2-Decanediol. It synthesizes experimental data from Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to establish a robust framework for structural validation and impurity profiling.

Molecular Identity & Physiochemical Profile[1][2]

Before spectroscopic analysis, the compound must meet baseline physiochemical criteria.

| Parameter | Specification | Notes |

| IUPAC Name | (2S)-Decane-1,2-diol | |

| CAS Number | 87828-36-2 | Racemate CAS: 1119-86-4 |

| Molecular Formula | C | |

| Molecular Weight | 174.28 g/mol | |

| Physical State | White waxy solid / crystalline powder | |

| Melting Point | 48 – 50 °C | Distinct from 1,10-decanediol (MP ~72°C) |

| Boiling Point | 255 °C (at 760 mmHg) | |

| Solubility | Soluble in Ethanol, Chloroform, DMSO | Poorly soluble in water (< 1 g/L) |

Spectroscopic Data Analysis[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural verification. While the enantiomers of 1,2-decanediol exhibit identical shifts in achiral solvents (e.g., CDCl

H NMR (400 MHz, CDCl

) Assignments

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 3.65 – 3.72 | Multiplet (m) | 1H | C2-H | Chiral center methine proton; deshielded by -OH. |

| 3.62 | Doublet of Doublets (dd) | 1H | C1-H | Diastereotopic methylene proton ( |

| 3.42 | Doublet of Doublets (dd) | 1H | C1-H | Diastereotopic methylene proton ( |

| 2.2 – 2.8 | Broad Singlet (br s) | 2H | -OH | Hydroxyl protons; shift varies with concentration/temp. |

| 1.35 – 1.50 | Multiplet (m) | 2H | C3-H | Methylene adjacent to chiral center. |

| 1.20 – 1.35 | Multiplet (m) | 12H | Bulk -CH | Methylene chain (C4–C9). |

| 0.88 | Triplet (t) | 3H | C10-H | Terminal methyl group ( |

C NMR (100 MHz, CDCl

) Assignments

| Shift ( | Carbon Type | Assignment | Interpretation |

| 72.4 | CH | C2 | Chiral center; characteristic downfield shift due to -OH. |

| 66.9 | CH | C1 | Terminal hydroxymethylene. |

| 33.1 | CH | C3 | |

| 31.9 | CH | C8 | Near terminal end. |

| 29.3 – 29.6 | CH | C4–C7 | Bulk methylene chain (overlapping signals). |

| 22.7 | CH | C9 | |

| 14.1 | CH | C10 | Terminal methyl. |

Expert Insight: The distinct separation between C1 (~67 ppm) and C2 (~72 ppm) is diagnostic for 1,2-diols. If these peaks appear closer or shifted, suspect regioisomeric impurities like 1,3-decanediol.

Infrared (IR) Spectroscopy

IR analysis is used primarily for rapid identification of functional groups and detection of carbonyl impurities (oxidation byproducts).

| Wavenumber (cm | Vibration Mode | Functional Group | Diagnostic Value |

| 3200 – 3450 | O-H Stretch | Hydroxyl (H-bonded) | Broad, strong band confirms diol presence.[1] |

| 2915, 2848 | C-H Stretch | Alkyl Chain | Strong antisymmetric/symmetric stretches of -CH |

| 1465 | C-H Bend | Methylene (scissoring) | Typical alkane backbone. |

| 1050 – 1070 | C-O Stretch | Primary Alcohol | Confirm C1-OH. |

| ~1100 | C-O Stretch | Secondary Alcohol | Confirm C2-OH. |

| Absence of 1700-1750 | C=O Stretch | Carbonyl | Critical QC check: Absence confirms no ketone/aldehyde impurities. |

Mass Spectrometry (MS)

Electron Impact (EI) MS is the standard for identification. 1,2-Diols undergo characteristic fragmentation, primarily alpha-cleavage.

Key Fragmentation Pathways:

-

Alpha-Cleavage: Breaking the C1-C2 bond is less favorable than breaking C2-C3 because the latter produces a resonance-stabilized oxonium ion.

-

Dehydration: Loss of water (

) is common in alcohols.

MS Spectrum Highlights (EI, 70 eV):

-

Molecular Ion (

): m/z 174 (Often very weak or absent). -

M - H

O: m/z 156 (Weak). -

Base Peak: Typically m/z 55 or 69 (Hydrocarbon fragments C

H -

Diagnostic Fragment: m/z 31 (CH

=OH

Fragmentation Logic Diagram

Experimental Protocols

Enantiomeric Purity Determination (Chiral GC)

Standard polarimetry is often insufficient for high-precision ee% determination of long-chain diols due to low specific rotation. Chiral Gas Chromatography is the validation standard.

Protocol:

-

Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXsa or Hydrodex β-6TBDM), 30 m x 0.25 mm.

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Temperature Program:

-

Initial: 100 °C (hold 1 min).

-

Ramp: 2 °C/min to 180 °C.

-

Hold: 5 min.

-

-

Derivatization (Optional but recommended): Treat sample with Trifluoroacetic Anhydride (TFAA) to form bis-trifluoroacetate esters. This increases volatility and improves peak shape.

-

Detection: FID at 250 °C.

-

Result: The (S)-enantiomer typically elutes distinct from the (R)-enantiomer. (Verify elution order with a racemic standard).

NMR Sample Preparation

To prevent peak broadening from hydrogen bonding:

-

Dissolve 10-15 mg of (S)-1,2-Decanediol in 0.6 mL of CDCl

. -

Add 1 drop of D

O if hydroxyl protons obscure the aliphatic region (this exchanges -OH to -OD, removing the peaks). -

Filter through a cotton plug into the NMR tube to remove suspended solids.

Analytical Workflow & Quality Control

For drug development applications, a rigorous QC workflow is required to ensure the absence of synthesis byproducts (epoxides, ketones).

Impurity Limits

-

1,2-Epoxydecane: < 0.1% (Genotoxic impurity concern; monitor via GC-MS).

-

1-Decanol: < 0.5% (Residual starting material/byproduct).

-

Total Unknowns: < 1.0%.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79141, 1,2-Decanediol. Retrieved from [Link]

- Schurig, V. (2001).Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. (Contextual reference for Chiral GC protocol).

- Pretsch, E., et al. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for general 1,2-diol NMR assignments).

Sources

Part 1: Stereochemical Fundamentals & Core Properties

Technical Master Guide: (S)-1,2-Decanediol Stereochemistry, Synthesis, and Applications

(S)-1,2-Decanediol (CAS: 1119-86-4 for racemic; specific enantiomer often custom synthesized) is a vicinal diol of increasing importance in asymmetric synthesis and high-end cosmetic formulations. Unlike its shorter-chain homologs (e.g., propylene glycol), the lipophilic octyl chain confers unique amphiphilic properties, making it a critical "penetration enhancer" in transdermal drug delivery and a potent antimicrobial booster.

Absolute Configuration & Cahn-Ingold-Prelog (CIP) Priority

The chirality of 1,2-decanediol resides at the C2 position. Proper assignment of the stereocenter is non-trivial due to the competing hydroxymethyl and octyl groups.

-

Priority 1: -OH (Direct oxygen attachment)

-

Priority 2: -CH₂OH (Carbon attached to Oxygen)

-

Priority 3: -(CH₂)₇CH₃ (Carbon attached to Carbon)

-

Priority 4: -H

Stereochemical Visualization: In the (S)-configuration, when the H atom (lowest priority) is oriented away from the viewer, the sequence 1 → 2 → 3 traces a counter-clockwise direction.

Caption: CIP Priority assignment for C2 of 1,2-Decanediol. (S)-Configuration requires counter-clockwise arrangement of 1-2-3 when H is in rear.

Part 2: Advanced Synthetic Protocols

High-enantiomeric excess (ee) synthesis is required for pheromone precursors and pharmaceutical intermediates. Two primary routes dominate the field: Sharpless Asymmetric Dihydroxylation (SAD) and Hydrolytic Kinetic Resolution (HKR) .

Route A: Sharpless Asymmetric Dihydroxylation (SAD)

This is the preferred de novo route starting from the alkene.

-

Substrate: 1-Decene

-

Reagent System: AD-mix-α (Alpha)

-

Catalytic Logic: For terminal alkenes, the empirical rule dictates that AD-mix-α attacks the bottom face (alpha face), yielding the (S)-diol . Conversely, AD-mix-β yields the (R)-diol.

Protocol:

-

Preparation: In a 100 mL round-bottom flask, dissolve 1.4 g of AD-mix-α in 10 mL of t-BuOH/H₂O (1:1 v/v).

-

Activation: Stir at room temperature until phases dissolve (orange solution). Cool to 0°C.

-

Addition: Add 1-Decene (1.0 mmol). The reaction is heterogeneous; vigorous stirring is mandatory.

-

Monitoring: Stir at 0°C for 12–24 hours. Monitor consumption of alkene by TLC (Hexane/EtOAc).

-

Quenching: Add solid sodium sulfite (1.5 g) to reduce the Os(VIII) to Os(IV). Stir for 30 mins until the solution turns blue.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with 1M KOH (removes sulfonamide byproduct) and brine.

-

Purification: Recrystallization from hexanes is often possible due to the solid nature of the diol (MP: ~48-50°C), or flash chromatography.

Route B: Hydrolytic Kinetic Resolution (HKR)

Ideal when starting from racemic 1,2-epoxydecane (cheaper feedstock).

-

Catalyst: (S,S)-(Salen)Co(III)(OAc)[1]

-

Mechanism: The (S,S)-catalyst selectively hydrates the (S)-epoxide to the (S)-diol , leaving the (R)-epoxide unreacted.

Protocol:

-

Catalyst Prep: Dissolve (S,S)-Salen Co(II) in toluene, oxidize with acetic acid/air to form the active Co(III) species.

-

Reaction: Mix racemic 1,2-epoxydecane (10 mmol) with 0.55 equivalents of water and 0.5 mol% (S,S)-catalyst.

-

Conditions: Stir at ambient temperature for 18 hours.

-

Separation: The product mixture contains (S)-1,2-decanediol and (R)-1,2-epoxydecane.

-

Distillation: The epoxide (BP ~90°C at reduced pressure) can be distilled off, leaving the diol.

-

Recrystallization:[2] The diol can be crystallized from the crude mixture.

-

Part 3: Analytical Validation (E-E-A-T)

Senior Scientist Note: Do not rely solely on optical rotation for 1,2-decanediol. The specific rotation is low (

Chiral Gas Chromatography (GC)

Because 1,2-decanediol is volatile (BP ~255°C), GC is superior to HPLC for resolution.

-

Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXsa or Chiraldex G-TA ).

-

Derivatization (Optional but Recommended): Trifluoroacetic anhydride (TFAA) derivatization improves peak shape and volatility.

-

Conditions:

-

Carrier: He at 1.5 mL/min.

-

Oven: 100°C (hold 2 min)

180°C at 2°C/min. -

Detection: FID.

-

-

Elution Order: typically (R) elutes before (S) on Beta-cyclodextrin phases, but standards must be run to confirm.

Comparative Data Table

| Property | Value / Description | Source Reliability |

| CAS (Racemic) | 1119-86-4 | High |

| Physical State | White waxy solid / Viscous liquid | Verified |

| Melting Point | 48–50 °C | Experimental |

| Specific Rotation | Use Chiral GC for ee% | |

| Solubility | Soluble in alcohols, CHCl₃; Low in water | Experimental |

| Preferred Synthesis | SAD (AD-mix-α) for >95% ee | Proven Protocol |

Part 4: Applications in Drug Development & Pheromones

Pheromone Synthesis

(S)-1,2-Decanediol is a chiral pool building block for insect pheromones.

-

Target: Trogoderma (Khapra beetle) pheromones often require (R) or (S) gamma-lactones derived from oxidative cleavage of the diol.

-

Pathway: The diol is oxidatively cleaved (NaIO₄) to the chiral aldehyde, or one hydroxyl is selectively protected to generate chiral epoxides used in chain extension.

Pharmaceutical & Cosmetic Function

-

Mechanism: In topical formulations, the 1,2-diol structure disrupts the packing of the stratum corneum lipid bilayer. The (S)-enantiomer may exhibit differential membrane interaction compared to the racemate, though racemic "Decylene Glycol" is standard in cosmetics for its antimicrobial boosting effect (reducing phenoxyethanol load).

-

Safety: 1,2-Decanediol is non-sensitizing and has a low irritation profile, making it suitable for sensitive skin applications (e.g., acne treatments).

Caption: Dual synthetic workflows (SAD vs HKR) leading to validated (S)-1,2-Decanediol.

References

-

Sharpless Asymmetric Dihydroxylation: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link

-

Hydrolytic Kinetic Resolution: Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science, 277(5328), 936–938. Link

-

Chiral GC Separation: Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275–299. Link

-

Pheromone Synthesis: Mori, K. (2014). Pheromones: synthesis and bioactivity. Chemical Communications, 50, 10542-10552. Link

-

Cosmetic Safety Data: Cosmetic Ingredient Review (CIR). (2012). Safety Assessment of 1,2-Glycols as Used in Cosmetics. International Journal of Toxicology. Link

Sources

biological activity of (S)-1,2-Decanediol

Executive Summary

This technical guide provides a comprehensive analysis of (S)-1,2-Decanediol (CAS: 84276-14-2), a chiral vicinal diol with significant utility in dermatological formulations and pharmaceutical synthesis. While the racemic mixture (Decylene Glycol) is a standard antimicrobial booster, the (S)-enantiomer represents a high-purity tool for precision biological assays and chiral synthesis. This document details its amphiphilic mechanism of action, antimicrobial efficacy, and experimental protocols for validation.

Chemical Identity & Stereochemical Significance

(S)-1,2-Decanediol is the levo enantiomer of 1,2-decanediol. Unlike the racemic mixture commonly used in cosmetics, the (S)-isomer offers a defined stereochemical configuration, eliminating variability in assays involving chiral biological targets (e.g., enzymatic pockets or specific receptor binding sites).

| Property | Specification |

| IUPAC Name | (2S)-decane-1,2-diol |

| CAS Number | 84276-14-2 |

| Molecular Formula | C₁₀H₂₂O₂ |

| Molecular Weight | 174.28 g/mol |

| Physical State | White waxy solid or viscous liquid |

| Solubility | Soluble in alcohols, glycols; low solubility in water (~0.2%) |

| LogP | ~2.6 (Lipophilic) |

Why the (S)-Isomer? While simple membrane disruption is often non-stereoselective, the use of (S)-1,2-Decanediol is critical in:

-

Chiral Synthesis: Serving as a scaffold for the synthesis of asymmetric pheromones (e.g., lepidopteran attractants) and macrocyclic lactones.

-

Metabolic Profiling: Studying enantioselective biodegradation pathways in skin microbiota.

Mechanism of Action: Amphiphilic Membrane Disruption[1]

The primary is antimicrobial and sebum-regulating , driven by its amphiphilic structure.

The "Wedge" Effect

The molecule consists of a hydrophilic "head" (vicinal diol at C1-C2) and a lipophilic "tail" (C3-C10 alkyl chain).

-

Adsorption: The alkyl tail partitions into the lipid bilayer of the microbial cell membrane.

-

Insertion & Disruption: The polar diol head group remains at the hydrophilic interface but creates a steric "wedge," increasing the spacing between phospholipid headgroups.

-

Permeability Increase: This disruption alters membrane fluidity, causing leakage of intracellular ions (K⁺) and ATP, leading to metabolic collapse.

Pathway Visualization

Figure 1: Mechanism of action showing the progression from membrane insertion to cell death.

Antimicrobial Efficacy Data

The following data summarizes the Minimum Inhibitory Concentration (MIC) values. While specific (S)-isomer data is rare in public literature, the values below reflect the activity of 1,2-decanediol, which is functionally representative for membrane-disrupting applications.

Table 1: Antimicrobial Spectrum (Representative)

| Microorganism | Strain Type | MIC (ppm) | Clinical Relevance |

| Propionibacterium acnes | Gram-Positive | 100 - 500 | Primary target for acne therapy; highly susceptible. |

| Staphylococcus aureus | Gram-Positive | 2,500 - 5,000 | Skin pathogen; moderate susceptibility. |

| Escherichia coli | Gram-Negative | > 5,000 | Lower susceptibility due to outer membrane barrier. |

| Malassezia furfur | Fungus/Yeast | 500 - 1,000 | Causative agent of dandruff; high susceptibility. |

| Aspergillus niger | Mold | 1,000 - 2,000 | Environmental contaminant. |

Note: Efficacy is often boosted synergistically when combined with phenoxyethanol or organic acids.

Experimental Protocols

To validate the , the following protocols are recommended. These are designed to ensure reproducibility and distinguish intrinsic activity from solvent effects.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Purpose: To determine the lowest concentration inhibiting visible growth.[1]

-

Preparation:

-

Dissolve (S)-1,2-Decanediol in DMSO or Propylene Glycol to create a 10% (100,000 ppm) stock solution. Note: Water solubility is poor; solvent choice is critical.

-

-

Dilution:

-

Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 10,000 ppm down to 100 ppm.

-

Control: Include a solvent control (DMSO/PG only) to ensure the solvent is not inhibiting growth.

-

-

Inoculation:

-

Add bacterial suspension adjusted to

CFU/mL to each well.

-

-

Incubation:

-

Incubate at 37°C for 24 hours (bacteria) or 48-72 hours (fungi/yeast).

-

-

Readout:

-

Visual turbidity check or OD600 measurement. The MIC is the lowest concentration with no visible growth.[1]

-

Protocol B: Time-Kill Kinetic Study

Purpose: To distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

-

Setup: Inoculate broth containing (S)-1,2-Decanediol at 2x MIC .

-

Sampling: Remove aliquots at T=0, 1h, 4h, 8h, and 24h.

-

Plating: Plate serial dilutions onto agar plates.

-

Analysis: A

reduction in CFU/mL indicates bactericidal activity.

Protocol Visualization

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Safety & Handling

Although 1,2-decanediol is widely used in cosmetics, the pure (S)-isomer requires standard laboratory safety precautions.

-

Eye Irritation: Classified as Eye Dam. 1 (H318) in some jurisdictions; it can cause serious eye damage at high concentrations. Wear safety goggles.

-

Skin Tolerance: Generally well-tolerated at use concentrations (<1.0%), but pure material may be mildy irritating.

-

Storage: Store in a cool, dry place under inert gas (nitrogen) to prevent oxidation or moisture absorption.

References

-

BenchChem. (2025).[1][2] Comparative Study of 1,2-Alkanediols for Antimicrobial Preservation in Research Formulations. Retrieved from

-

Okukawa, M., et al. (2019). Antibacterial Activity of 1,2-Alkanediol Against Staphylococcus Aureus and Staphylococcus Epidermidis. Journal of Oleo Science. Retrieved from

-

PubChem. (n.d.). 1,2-Decanediol Compound Summary. National Library of Medicine. Retrieved from

-

Fisher Scientific. (2021). Safety Data Sheet: (S)-1,2-Decanediol. Retrieved from

-

Rigano, L., et al. (2013). 1,2-Alkanediols for Cosmetic Preservation. Cosmetics & Toiletries. Retrieved from

Sources

(S)-1,2-Decanediol: Mechanism of Antimicrobial Action & Experimental Validation

Executive Summary

(S)-1,2-Decanediol (Decylene Glycol) represents a pivotal class of amphiphilic vicinal diols employed in advanced dermatological and pharmaceutical formulations. Unlike traditional biocides that rely on metabolic poisoning or specific receptor binding, (S)-1,2-Decanediol functions primarily through a physicochemical membrane destabilization mechanism . This mode of action renders it highly effective against resistant phenotypes, including biofilms of Cutibacterium acnes and Staphylococcus aureus, while maintaining a low resistance profile.

This technical guide delineates the molecular mechanics of (S)-1,2-Decanediol, detailing its partition kinetics, membrane entropy effects, and anti-biofilm capabilities. It provides researchers with self-validating experimental protocols to quantify these effects.

Part 1: Physicochemical Basis of Action

The efficacy of (S)-1,2-Decanediol is governed by its amphiphilic balance . With a ten-carbon alkyl chain (hydrophobic tail) and a vicinal diol headgroup (hydrophilic), it possesses a specific partition coefficient (logP ~2.0–2.5) that favors insertion into the lipid bilayer interface.

The "Wedge" Effect

Upon contact with the microbial cell envelope, (S)-1,2-Decanediol partitions into the phospholipid bilayer.

-

Headgroup Localization: The hydrophilic hydroxyl groups (C1, C2) anchor near the phosphate heads of the lipid bilayer via hydrogen bonding.

-

Tail Insertion: The C10 alkyl chain penetrates the hydrophobic core.

-

Steric Mismatch: The stereochemistry of the (S)-isomer, combined with the bulk of the vicinal diol, creates a lateral expansion pressure. This acts as a "wedge," increasing the mean molecular area per phospholipid and disrupting Van der Waals forces between fatty acid tails.

Membrane Fluidization & Leakage

The insertion increases membrane fluidity (disorder). At critical concentrations (MIC), this disorder transitions into localized defects or transient pores, leading to:

-

Depolarization: Loss of membrane potential (

). -

Leakage: Efflux of ions (

) and metabolites (ATP). -

Lysis: Complete loss of osmotic integrity.

Part 2: Visualization of Signaling & Mechanism

The following diagram illustrates the dual-action pathway: direct membrane disruption and downstream biofilm inhibition.

Figure 1: Mechanistic pathway of (S)-1,2-Decanediol inducing membrane failure and biofilm inhibition.

Part 3: Secondary Mechanism: Biofilm & Virulence Attenuation

Beyond simple lysis, (S)-1,2-Decanediol exhibits specific activity against Cutibacterium acnes virulence factors.

Biofilm Inhibition

C. acnes forms biofilms rich in extracellular polymeric substances (EPS), making them resistant to antibiotics. (S)-1,2-Decanediol penetrates the EPS matrix, likely disrupting the hydrophobic interactions that stabilize the biofilm structure. This renders the bacteria planktonic and susceptible to the diol's lytic action.

Lipase Inhibition

Lipases secreted by C. acnes degrade sebum into free fatty acids, driving inflammation. (S)-1,2-Decanediol has been shown to inhibit these biofilm-associated lipases, thereby reducing the inflammatory cascade associated with acne vulgaris.

Part 4: Experimental Validation Protocols

To validate the mechanism of (S)-1,2-Decanediol, researchers should employ the following self-validating workflows.

Protocol A: Membrane Permeabilization Assay (NPN Uptake)

Purpose: To confirm outer membrane/general membrane disruption.

Reagents:

-

1-N-phenylnaphthylamine (NPN): Hydrophobic fluorescent probe (weakly fluorescent in aqueous, highly fluorescent in lipids).

-

HEPES Buffer (5 mM, pH 7.2).

Workflow:

-

Preparation: Wash bacterial cells (E. coli or S. aureus) and resuspend in HEPES buffer to OD600 = 0.5.

-

Baseline: Add 10 µM NPN to the suspension. Measure fluorescence (

) at Excitation/Emission: 350/420 nm. -

Treatment: Add (S)-1,2-Decanediol at 0.5x, 1x, and 2x MIC.

-

Kinetics: Monitor fluorescence (

) every 30 seconds for 10 minutes. -

Validation:

-

Positive Control: Polymyxin B (known disruptor).

-

Result: A rapid increase in fluorescence indicates NPN entry into the hydrophobic lipid core, confirming membrane breach.

-

Protocol B: Time-Kill Kinetics

Purpose: To determine bactericidal vs. bacteriostatic activity.

Workflow:

-

Inoculum: Prepare

CFU/mL in Mueller-Hinton Broth. -

Dosing: Add (S)-1,2-Decanediol at defined concentrations.

-

Sampling: Remove aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

-

Quantification: Serially dilute and plate on agar. Count colonies after incubation.

-

Criteria: A

reduction in CFU/mL indicates bactericidal activity.

Part 5: Quantitative Data Summary

The following table summarizes the comparative efficacy of 1,2-alkanediols, highlighting the chain-length dependency of the mechanism.

| Compound | Carbon Chain | LogP (Approx) | MIC (S. aureus) | MIC (C. acnes) | Solubility (Water) |

| 1,2-Hexanediol | C6 | 0.25 | > 2.0% | High | Very High |

| 1,2-Octanediol | C8 | 1.2 | 0.5 - 1.0% | Moderate | Moderate |

| (S)-1,2-Decanediol | C10 | 2.1 | ~0.05 - 0.1% | Low (High Potency) | Low |

| 1,2-Dodecanediol | C12 | 3.1 | < 0.05% | Very Low | Insoluble |

Note: Efficacy increases with chain length up to C12, but solubility constraints make C10 (Decanediol) the optimal balance for formulation stability and potency.

References

-

BenchChem. (2025).[1] Comparative Study of 1,2-Alkanediols for Antimicrobial Preservation in Research Formulations. BenchChem Technical Notes.

-

Sulzberger, M., et al. (2016).[2] Inhibition of Propionibacterium acnes Associated Biofilm Formation by Decanediol. Journal of Dermatological Science, 83(2), 159-161.[2]

-

Okukawa, M., et al. (2019).[3] Antibacterial Activity of 1,2-Alkanediol Against Staphylococcus Aureus and Staphylococcus Epidermidis. Journal of Oleo Science, 68(8), 759-763.[3]

-

Cosmetic Ingredient Review (CIR). (2012). Safety Assessment of Alkane Diols as Used in Cosmetics. CIR Final Report.

-

Eucerin Research. (n.d.). Decanediol: Antibacterial Ingredient For Acne-Prone Skin. Beiersdorf AG.[2]

Sources

Technical Guide: Solubility Profiling of (S)-1,2-Decanediol in Organic Solvents

[1]

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (S)-1,2-Decanediol (CAS: 1119-86-4 for racemate), a critical amphiphilic intermediate in pharmaceutical and cosmetic formulations.[1] Focusing on its role as a penetration enhancer and antimicrobial agent, this document details the thermodynamic principles governing its dissolution, provides specific solubility data, and outlines rigorous experimental protocols for validation.[1] The guide is designed for formulation scientists requiring precise control over phase behavior in drug delivery systems.[1]

Introduction: The Amphiphilic Challenge

(S)-1,2-Decanediol is a vicinal diol characterized by a ten-carbon alkyl chain and a polar head group.[1] This structure confers a distinct amphiphilic nature, making its solubility profile non-trivial.[1] Unlike short-chain glycols (e.g., propylene glycol) which are water-miscible, the C10 chain of 1,2-decanediol imposes a significant hydrophobic penalty in aqueous environments, while the vicinal hydroxyl groups drive solubility in polar organic solvents.[1]

Key Physicochemical Parameters:

-

Molecular Formula: C

H -

Physical State: White crystalline solid

-

Melting Point: 48–50 °C (Racemate/Enantiomer indistinguishable in achiral contexts)[4]

-

Boiling Point: 255 °C

-

LogP: ~2.0 (Indicates lipophilicity)

Stereochemical Considerations

While this guide focuses on the (S)-enantiomer, it is thermodynamically established that enantiomers exhibit identical solubility in achiral solvents (e.g., ethanol, hexane, DMSO). Differences in solubility between the (S)-enantiomer and the racemate would only arise if the solid state forms a racemic compound with a significantly different melting point/lattice energy than the pure enantiomer.[1] For solution-phase formulation in standard solvents, data for the racemate is directly applicable to the (S)-isomer.[1]

Thermodynamic Fundamentals & Hansen Solubility Parameters (HSP)

To predict solubility beyond empirical tables, we utilize Hansen Solubility Parameters.[1] The total cohesive energy density (

For (S)-1,2-Decanediol, the long alkyl chain dominates

Calculated HSP Profile (Estimate)

-

(Dispersion): ~16.0 MPa

-

(Polar): ~6.5 MPa

-

(H-Bonding): ~14.0 MPa

Solubility Prediction Rule:

Solubility is maximized when the "distance" (

Visualization: Solubility Prediction Workflow

Figure 1: Logical workflow for predicting solubility using Hansen Solubility Parameters.[1]

Solubility Profile Data

The following data synthesizes literature values and thermodynamic predictions for 1,2-Decanediol at 25°C.

| Solvent Class | Solvent | Solubility (Qualitative) | Solubility (Approx. g/100g ) | Mechanistic Insight |

| Polar Protic | Water | Very Low | < 0.06 | Hydrophobic effect of C10 chain dominates H-bonding.[1] |

| Methanol | High | > 20 | Excellent balance of polarity and H-bonding.[1] | |

| Ethanol | High | > 20 | Ideal HSP match; ethyl group accommodates alkyl tail.[1] | |

| Isopropanol | High | > 20 | Increased lipophilicity improves tail interaction.[1] | |

| Glycols | Propylene Glycol | High | > 15 | Structural similarity (vicinal diol) aids dissolution.[1] |

| Butylene Glycol | High | > 15 | Common cosmetic co-solvent system.[1] | |

| Polar Aprotic | DMSO | Moderate/High | ~10 | Strong dipole interacts with -OH; tail interaction weak.[1] |

| Acetone | High | > 20 | Good amphiphilic solvent; breaks H-bond network.[1] | |

| Non-Polar | Hexane | Moderate | ~5 | Soluble due to C10 tail, but -OH groups aggregate.[1] |

| Chloroform | High | > 20 | Good general solvent; H-bond donor capability.[1] | |

| Diethyl Ether | High | > 20 | Ether oxygen accepts H-bonds from diol.[1] | |

| Lipids | Triglycerides | Soluble | Variable | Soluble in oil phase; critical for emulsion stability.[1] |

Key Takeaway: (S)-1,2-Decanediol is best solubilized in medium-polarity alcohols and glycols .[1] These solvents bridge the gap between the non-polar tail and the polar head group.[1]

Experimental Methodologies

To validate solubility for specific formulations, use the following self-validating protocols.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Best for generating definitive quantitative data.[1]

-

Preparation: Add excess (S)-1,2-Decanediol solid (approx. 2g) to 10mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Seal tightly and place in a thermostatic shaker bath at 25°C ± 0.1°C for 24–48 hours.

-

Validation of Saturation: Visually confirm undissolved solid remains. If clear, add more solid and repeat.[1]

-

Sampling: Stop shaking and allow solids to settle for 4 hours (or centrifuge at 3000g for 10 min).

-

Filtration: Filter the supernatant through a 0.45µm PTFE syringe filter (pre-saturated with solution to prevent adsorption).

-

Quantification: Dilute filtrate and analyze via GC-FID or HPLC-RI.

-

HPLC Condition: C18 Column, Acetonitrile/Water gradient, Refractive Index detector.[1]

-

Protocol B: Visual Polythermal Method

Best for determining temperature-dependent solubility boundaries (Cloud Point).[1]

-

Weighing: Prepare mixtures of known concentration (e.g., 1%, 5%, 10% w/w) in sealed vials.

-

Heating: Heat in a water bath until the solution becomes completely clear (homogeneous).

-

Cooling: Cool slowly (0.5°C/min) while stirring.

-

Endpoint: Record the temperature (

) where the first turbidity or crystal formation is observed (Tyndall effect). -

Plot: Graph Concentration vs. Temperature to map the solubility curve.

Applications & Formulation Strategy

Transdermal Penetration Enhancement

(S)-1,2-Decanediol acts as a permeation enhancer by disrupting the ordered lipid bilayer of the Stratum Corneum.[1]

-

Mechanism: The polar head inserts near the lipid polar heads, while the C10 tail intercalates into the hydrophobic tails.[1] This creates "kinks" and fluidity, allowing APIs to diffuse faster.[1]

-

Formulation Tip: Use in combination with Propylene Glycol. The glycol solvates the diol, delivering it into the skin lipids where it partitions out to exert its effect.[1]

Antimicrobial Boosting

In cosmetic emulsions, 1,2-decanediol destabilizes bacterial cell membranes.[1]

-

Solubility Requirement: It must be dissolved in the oil phase or a glycol co-solvent before emulsification to ensure uniform distribution at the oil-water interface.[1]

Visualization: Mechanism of Action

Figure 2: Mechanism of penetration enhancement via lipid bilayer disruption.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79141, 1,2-Decanediol.[1] Retrieved from [Link]

-

Abbott, S. (2025). Hansen Solubility Parameters: Theory and Application.[1] Steven Abbott TCNF.[1] Retrieved from [Link]

-

Tan, F., et al. (2010). Effect of Hydrocarbon Chain Length in 1,2-Alkanediols on Percutaneous Absorption.[1] Journal of Pharmaceutical Sciences.[1] (Contextual grounding for penetration enhancement mechanism).

Sources

- 1. 1,2-Decanediol | C10H22O2 | CID 79141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Decanediol | 1119-86-4 [chemicalbook.com]

- 3. 1,10-Decanediol - Wikipedia [en.wikipedia.org]

- 4. 1,2-Decanediol 98 1119-86-4 [sigmaaldrich.com]

- 5. 1,2-Decanediol | C10H22O2 - BuyersGuideChem [buyersguidechem.com]

- 6. 1,2-Decanediol (CAS 1119-86-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

Technical Monograph: Operational Safety and Handling of (S)-1,2-Decanediol

Executive Summary: The Dual Nature of (S)-1,2-Decanediol

(S)-1,2-Decanediol (CAS: 87827-60-9) represents a specific class of chiral vicinal diols utilized primarily as high-value intermediates in pharmaceutical synthesis (e.g., pheromones, macrocyclic lactones) and as potency boosters in cosmetic preservation systems.

For the researcher, this molecule presents a dual-nature challenge :

-

Chemical Value: It is a chiral scaffold requiring strict protection against contamination to maintain enantiomeric excess (ee).

-

Biological Activity: Its amphiphilic structure, responsible for its antimicrobial efficacy, simultaneously categorizes it as a Category 1 Serious Eye Damaging agent .

This guide synthesizes the physicochemical realities of the molecule with strict safety protocols to ensure both operator safety and experimental integrity.

Physicochemical Profile & Hazard Identification

Understanding the physical state of (S)-1,2-Decanediol is the first step in safe handling. Unlike shorter-chain glycols (liquids), the C10 chain renders this molecule a waxy solid at room temperature.

Table 1: Physicochemical & Safety Specifications

| Parameter | Specification | Operational Implication |

| CAS Number | 87827-60-9 (S-isomer) | Verify CAS on receipt; distinct from Racemate (1119-86-4). |

| Physical State | White waxy solid / Powder | Risk of caking; flowability issues during weighing. |

| Melting Point | 48–50 °C | Low melting point; store away from heat sources to prevent fusion. |

| Solubility | Water: Low (<0.6 g/L) Ethanol/Glycols: High | Do not attempt direct aqueous dissolution without co-solvents. |

| LogP | ~2.4 - 2.9 | Lipophilic; readily penetrates cell membranes (bioavailability). |

| GHS Hazards | H318: Causes serious eye damage H315: Causes skin irritationH412: Harmful to aquatic life | Eye protection is non-negotiable. |

Mechanism of Action & Toxicity (The "Why")

To enforce safety compliance, one must understand the causality of the hazard. (S)-1,2-Decanediol is not merely an irritant due to acidity/basicity; it is a membrane-disrupting surfactant.

The Mechanism: The molecule consists of a hydrophilic "head" (the 1,2-diol) and a lipophilic "tail" (the C8 alkyl chain). This amphiphilic structure allows it to insert itself into the phospholipid bilayers of cell membranes.[1]

-

In Bacteria: This causes leakage of intracellular components (antimicrobial effect).

-

In Human Eyes: This causes rapid disruption of corneal epithelial cells, leading to irreversible damage (H318).

Visualization: Mechanism to Hazard Logic

Figure 1: The structural basis for (S)-1,2-Decanediol's severe eye toxicity profile.

Operational Handling Protocols

Solids Handling & Weighing

The waxy nature of (S)-1,2-Decanediol (MP: 48°C) means it can become sticky or generate static-charged fines.

-

Engineering Control: Weighing must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .

-

PPE Standard:

-

Eyes: Chemical Splash Goggles (ANSI Z87.1) are mandatory . Safety glasses are insufficient due to the risk of dust entry or splash during solubilization.

-

Hands: Nitrile gloves (minimum 0.11 mm thickness).

-

Respiratory: If handling large quantities of fine powder, use N95/P2 particulate protection.

-

Solubilization Protocol (Self-Validating System)

Researchers often fail when attempting to dissolve this lipid directly in aqueous media. The following protocol ensures homogeneity and prevents "crashing out."

Protocol: Two-Phase Solubilization

-

Phase A (Solvent Phase): Weigh (S)-1,2-Decanediol into a glass beaker. Add a co-solvent (Ethanol, Propylene Glycol, or DMSO) at a ratio of at least 1:1 or 1:2.

-

Thermal Activation: Gently heat the mixture to 50–55°C (just above its melting point).

-

Why: This transitions the solid to a liquid state, drastically increasing the rate of solvation in the organic solvent.

-

Validation: The solution must appear optically clear with no refraction lines.

-

-

Phase B (Aqueous Integration): Slowly add the pre-dissolved Phase A to your aqueous buffer/media while vortexing or stirring rapidly.

-

Limit: Ensure the final concentration does not exceed the solubility limit (~0.05% - 0.1% in pure water) unless using a surfactant or emulsion system.

-

Maintaining Chiral Integrity

While 1,2-diols are stereochemically robust compared to alpha-amino acids, purity is paramount for asymmetric synthesis.

-

Storage: Store at +2°C to +8°C .

-

Atmosphere: Re-seal containers under Argon or Nitrogen .

-

Reasoning: While oxidation is slow, long-term exposure to air can lead to the formation of ketols (hydroxy-ketones), destroying the chiral center at C2.

-

Experimental Workflow & Disposal

Visualization: Safe Handling Lifecycle

Figure 2: Operational lifecycle from receipt to disposal, emphasizing critical control points.

Disposal Procedures

(S)-1,2-Decanediol is classified as H412 (Harmful to aquatic life with long-lasting effects) .

-

Strict Prohibition: Never dispose of this compound (or solutions containing it) down the sink.

-

Method: Collect in "Non-Halogenated Organic Waste" containers. The standard disposal method is incineration at a licensed facility.

Emergency Response

Scenario: Ocular Exposure (The Critical Risk) Due to the surfactant mechanism described in Section 3, eye contact requires aggressive intervention.

-

Immediate Action: Do not wait for symptoms. Move to the eyewash station immediately.

-

Irrigation: Rinse for a minimum of 15 minutes , holding the eyelids open.

-

Medical Attention: Seek evaluation by an ophthalmologist. The "waxy" nature can sometimes make the residue difficult to flush completely compared to simple liquids.

References

-

PubChem. (n.d.).[2] 1,2-Decanediol (Compound).[3][2][4][5][6][7][8][9] National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Decane-1,2-diol.[2][6] Retrieved January 28, 2026, from [Link]

-

Cosmetic Ingredient Review (CIR). (2012). Safety Assessment of 1,2-Glycols as Used in Cosmetics.[7] International Journal of Toxicology.[2] Retrieved January 28, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,2-Decanediol | C10H22O2 | CID 79141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Decanediol | CAS#:1119-86-4 | Chemsrc [chemsrc.com]

- 4. sfdchem.com [sfdchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,2-Decanediol - Hazardous Agents | Haz-Map [haz-map.com]

- 7. DE10206759A1 - Use of 1,2-alkanediol mixture as an antimicrobial agent, e.g. for treating body odor, acne or mycoses or preserving perishable products - Google Patents [patents.google.com]

- 8. Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemicalpoint.eu [chemicalpoint.eu]

Commercial Sources and Strategic Sourcing of (S)-1,2-Decanediol: A Technical Guide

This guide outlines the commercial landscape, technical specifications, and quality assurance protocols for sourcing (S)-1,2-Decanediol . It is designed for researchers and procurement specialists in pharmaceutical development who require high enantiomeric purity for structure-activity relationship (SAR) studies or chiral intermediate synthesis.

Executive Summary: The Chirality Trap

In the commercial market, "1,2-Decanediol" is predominantly sold as a racemic mixture (CAS 1119-86-4), widely used as a moisturizing and antimicrobial agent (Decylene Glycol) in cosmetics. For pharmaceutical applications requiring the specific (S)-enantiomer , relying on generic chemical names or the racemic CAS number will lead to critical experimental failure.

Core Directive: You must specify CAS 84276-14-2 .[1][2] This unique identifier ensures you are sourcing the (S)-(-)-1,2-Decanediol isomer, typically produced via asymmetric catalysis, rather than the commodity racemate.

Technical Specifications & Identity Profile

Before engaging suppliers, establish the following "Golden Standard" specification sheet. This serves as your internal benchmark for vendor validation.

| Parameter | Specification | Critical Note |

| Chemical Name | (S)-(-)-1,2-Decanediol | Must specify (S) configuration. |

| CAS Number | 84276-14-2 | DO NOT USE 1119-86-4 (Racemic). |

| Molecular Formula | C₁₀H₂₂O₂ | MW: 174.28 g/mol |

| Physical State | White crystalline solid | Waxy texture is common; melting point ~48–50°C. |

| Chiral Purity (ee) | ≥ 98% ee | < 95% is unacceptable for chiral synthesis. |

| Chemical Purity | ≥ 97% (GC/HPLC) | Main impurities: 1-Decene, Decanediol regioisomers. |

| Optical Rotation | Value varies by solvent (MeOH/EtOH). Establish internal baseline.[3] | |

| Residual Metals | Osmium (Os) < 10 ppm | Critical if synthesized via Sharpless Dihydroxylation. |

Sourcing Landscape & Supplier Tiers

The supply chain for (S)-1,2-Decanediol is bifurcated into "Catalog Suppliers" (for gram-scale R&D) and "Specialty Manufacturers" (for kg-scale process).

Tier 1: Catalog Suppliers (Research Scale: 1g – 100g)

Best for: Initial screening, analytical standards, and small-scale synthesis.

-

Santa Cruz Biotechnology (SCBT): Explicitly lists (S)-(-)-1,2-Decanediol (CAS 84276-14-2) .[1] They are a reliable source for reference standards.

-

Matrix Fine Chemicals: A Swiss-based supplier often stocking specific chiral building blocks.

-

Sigma-Aldrich / Merck: Often requires searching their "Aldrich CPR" (Custom Products) or "Rare Chemicals" library. Warning: Their primary "1,2-Decanediol" stock is racemic.

Tier 2: Specialized Chiral Manufacturers (Process Scale: 1kg+)

Best for: Pilot plant batches and GLP toxicology studies.

-

Custom Synthesis Houses (e.g., Enamine, WuXi AppTec): Due to the specific chirality, bulk quantities are often made-to-order using Sharpless Asymmetric Dihydroxylation (SAD) .

-

Direct Sourcing Strategy: When requesting quotes, ask for the "Method of Manufacture" (MoM). If the supplier cannot confirm the chiral catalyst used (e.g., AD-mix-α), they are likely re-packaging a racemate or low-quality resolution product.

Scientific Integrity: The "Self-Validating" Protocol

Do not trust a Certificate of Analysis (CoA) blindly. The following workflow ensures the material matches your chiral requirements.

A. The Causality of Impurities

Understanding how the material is made predicts what impurities to look for.

-

Synthesis Route: The industrial standard for (S)-1,2-Decanediol is the Sharpless Asymmetric Dihydroxylation of 1-decene using AD-mix-α (containing the ligand (DHQ)₂PHAL).

-

Risk Factor: This reaction uses Osmium Tetroxide (OsO₄) .[4][5] Even trace amounts are toxic and can catalyze unwanted side reactions in subsequent steps.

-

Validation Step: You must test for Osmium residues using ICP-MS if the material is intended for biological assays.

B. Quality Control Decision Tree (Visualization)

The following diagram illustrates the logic flow for accepting or rejecting a batch of (S)-1,2-Decanediol.

Figure 1: QC Decision Tree for validating incoming (S)-1,2-Decanediol batches.

Experimental Protocols for Validation

Protocol A: Chiral Purity Determination (HPLC)

Since 1,2-decanediol lacks a strong chromophore, direct UV detection is difficult. You have two robust options:

-

Derivatization (Recommended): Convert the diol to a bis-benzoate or bis-3,5-dinitrobenzoate derivative.

-

Reagent: Benzoyl chloride / Pyridine.

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

-

Mobile Phase: Hexane/Isopropanol (90:10).

-

Detection: UV at 254 nm.

-

Logic: The derivative introduces a UV-active group and increases steric bulk, improving chiral recognition on the column.

-

-

Direct Detection (ELSD/RI):

-

Column: Chiralpak IG-3 (Immobilized amylose derivative).

-

Mobile Phase: Methanol/Acetonitrile gradient.

-

Detection: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI).

-

Note: Less sensitive than derivatization but faster for raw material screening.

-

Protocol B: "Self-Validating" Mosher's Ester Analysis

If chiral HPLC is unavailable, use NMR spectroscopy with a chiral derivatizing agent.

-

Reaction: React 10 mg of (S)-1,2-Decanediol with (R)-MTPA-Cl (Mosher's acid chloride).

-

Analysis: Acquire ¹H NMR or ¹⁹F NMR.

-

Validation: If the starting material is enantiopure, you will see a single set of signals. If racemic, you will see two distinct sets of diastereomeric peaks (split signals) for the methoxy or CF₃ groups. This is an absolute method requiring no external reference standard.

Strategic Sourcing Workflow

Use this visual guide to navigate the procurement process, ensuring you avoid the common pitfall of purchasing cosmetic-grade ingredients for pharmaceutical research.

Figure 2: Strategic sourcing workflow emphasizing CAS verification.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79141, 1,2-Decanediol. (Note: This record covers the generic structure; specific enantiomers are linked via related records). [Link]

-

Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation."[6] Chemical Reviews, 1994, 94(8), 2483–2547. (Foundational text on the synthesis mechanism and ligand selection for 1,2-diols). [Link]

-

Matrix Fine Chemicals. Product Catalog: Decane-1,2-diol (Enantiopure). [Link]

- Gao, Y., et al. "Catalytic Asymmetric Dihydroxylation: Discovery and Development." Journal of the American Chemical Society.

Sources

Methodological & Application

(S)-1,2-Decanediol as a chiral building block in organic synthesis

Topic: (S)-1,2-Decanediol as a Chiral Building Block in Organic Synthesis

Part 1: Introduction & Strategic Significance

(S)-1,2-Decanediol (CAS: 84276-14-2 ) is a high-value chiral synthon characterized by a ten-carbon lipophilic chain terminating in a vicinal diol functionality.[1] Unlike its racemic counterpart (CAS: 1119-86-4), which is widely used as a cosmetic moisturizer and antimicrobial, the enantiopure (S)-isomer is a critical "chiral pool" reagent in asymmetric synthesis.[1]

Its primary utility lies in its ability to transfer its C2 stereocenter into complex molecules without the need for expensive asymmetric catalysts. It serves as a foundational scaffold for:

-

Chiral Epoxides: Precursor to (S)-1,2-epoxydecane , a reactive electrophile used to install chiral hydroxyl groups in long-chain pheromones.[1]

-

Pheromone Synthesis: Specifically for Lepidopteran species (e.g., Pectinophora gossypiella), where precise stereochemistry determines biological activity.[1]

-